molecular formula C16H10ClFN4OS B11043502 3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043502
M. Wt: 360.8 g/mol
InChI Key: ORIOHDBKPHSZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 5-chloro-2-methoxyphenyl group at position 3 and a 4-fluorophenyl group at position 4. This structure combines electron-withdrawing (Cl, F) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and bioactivity.

Properties

Molecular Formula

C16H10ClFN4OS

Molecular Weight

360.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4OS/c1-23-13-7-4-10(17)8-12(13)14-19-20-16-22(14)21-15(24-16)9-2-5-11(18)6-3-9/h2-8H,1H3

InChI Key

ORIOHDBKPHSZHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it inhibits the phosphorylation of Akt Ser-473, a key protein involved in cell survival and proliferation . Molecular modeling experiments indicate that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby inhibiting their activity and leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Table 1: Substituent Effects on Melting Points and Yields

Compound Structure Substituents (Position 3 / Position 6) Melting Point (°C) Yield (%) Reference
Target Compound 5-Cl-2-OCH₃-C₆H₃ / 4-F-C₆H₄ Not reported Not reported -
3-(4-Fluorophenyl)-6-(1-adamantyl) (5e) 4-F-C₆H₄ / 1-adamantyl 198–200 68
3-(3-Bromophenyl)-6-(quinazolinyl) (13) 3-Br-C₆H₄ / quinazolinyl 131–132 Not reported
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrole) (20a) 3,4-(OCH₃)₂-C₆H₃ / N-methyl-pyrrole 184 57
3-(4-Fluorophenyl)-6-(pyrazolyl) (FPNT) 4-F-C₆H₄ / pyrazolyl Not reported Not reported

Key Observations :

  • Adamantyl groups (e.g., in 5e) increase melting points due to enhanced molecular rigidity .
  • Methoxy groups (e.g., in 20a) reduce melting points compared to halogenated analogs, likely due to weaker intermolecular forces .

Table 2: Reported Bioactivities of Triazolothiadiazole Analogs

Compound Activity Key Findings Reference
6-(4-Fluorophenyl)-3-(naphthoxy) (FPNT) Anticancer, Antioxidant Induced apoptosis in HepG2 cells; IC₅₀ = 12 µM (DPPH assay)
3-(4-Chlorophenyl)-6-pyrazolyl (CPNT) Anticancer Increased survival time in EAC mice (50 mg/kg)
3-(2-Chlorophenyl)-6-methoxy (P07.27) p38 MAPK Inhibition IC₅₀ = 0.8 µM (anti-inflammatory)
3-(3,4-Dimethoxyphenyl)-6-phenyl (20a) Not reported Structural emphasis on methoxy modulation

Key Insights :

  • Fluorophenyl substituents (as in FPNT) correlate with potent antioxidant and anticancer activities, likely due to enhanced electron-withdrawing effects and metabolic stability .
  • Chlorophenyl groups (e.g., CPNT) show significant tumor growth inhibition in vivo, with minimal hepatic toxicity .
  • Methoxy substituents (e.g., P07.27) may optimize kinase binding affinity, as seen in p38 MAPK inhibitors .

Biological Activity

The compound 3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article discusses its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12ClF2N4S
  • Molecular Weight : 358.81 g/mol
  • CAS Number : 1799831-02-9

The compound features a triazolo-thiadiazole framework that is critical for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological profile.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. A review highlighted that derivatives of this scaffold exhibit activity against various bacterial strains and fungi. For instance:

CompoundActivityReference
2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole57% inhibition against Mycobacterium tuberculosis
5-(2ʹ,4ʹ-difluoro-4-hydroxy biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazolePotent antimicrobial activity

2. Anticancer Activity

Recent studies have demonstrated that triazolo-thiadiazoles possess anticancer properties. The compound was tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)8.5
HeLa (cervical cancer)7.2
A549 (lung cancer)9.0

The structure-activity relationship indicates that the substitution pattern on the thiadiazole ring significantly influences its anticancer potency.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Test ModelResultReference
LPS-stimulated macrophagesReduced TNF-alpha production by 40%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for carbonic anhydrase and cholinesterase.
  • Receptor Modulation : It shows potential as a selective antagonist for specific prostanoid receptors.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • Anticancer Study : A series of derivatives were synthesized and evaluated for their antiproliferative effects against six human cancer cell lines. Compounds with specific substitutions on the thiadiazole ring showed IC50 values below 10 µM in select cell lines, indicating strong anticancer potential .
  • Antimicrobial Study : A derivative was tested against resistant strains of bacteria and demonstrated significant inhibition rates comparable to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazolo-thiadiazole derivatives typically involves multi-step protocols:

  • Step 1: Condensation of substituted hydrazides (e.g., 2-fluorobenzohydrazide) with carbon disulfide in ethanol under basic conditions (KOH) to form dithiocarbazinates .
  • Step 2: Cyclization with hydrazine hydrate to generate 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediates .
  • Step 3: Final cyclocondensation with carboxylic acid derivatives (e.g., phenoxyacetic acid) in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core .
    Optimization Tips:
  • Use anhydrous solvents and controlled temperatures (reflux conditions) to improve yields.
  • Purify intermediates via recrystallization (ethanol/water mixtures) to enhance purity before proceeding to subsequent steps .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

  • 1H NMR: Identifies substituent patterns (e.g., aromatic protons from 4-fluorophenyl or methoxyphenyl groups) and confirms cyclization by observing the absence of -SH or -NH₂ peaks .
  • FT-IR: Validates functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
  • HPLC: Assesses purity (>95% required for pharmacological studies) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis: Confirms stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .

Advanced: How can substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) enhance antifungal activity?

Answer:

  • Fluorine Substituents: The electronegativity of fluorine increases dipole moments, improving interactions with hydrophobic pockets in target enzymes like 14α-demethylase (CYP51). This enhances antifungal activity by stabilizing ligand-enzyme complexes .
  • Methoxy Groups: Methoxy substituents on aromatic rings improve solubility and bioavailability while maintaining π-π stacking with enzyme residues (e.g., Phe228 in 3LD6) .
    Methodological Approach:
  • Synthesize analogues with varying substituents (e.g., Cl, Br, OCH₃) and compare IC₅₀ values against Candida albicans .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to CYP51 .

Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?

Answer:

  • Data Normalization: Account for variations in assay conditions (e.g., fungal strain differences, incubation time) by standardizing protocols (CLSI M27 guidelines) .
  • SAR Analysis: Identify trends in substituent effects. For example, 4-fluorophenyl groups may show higher activity against Aspergillus spp. than chlorophenyl analogues due to improved membrane permeability .
  • Validate Mechanisms: Use enzyme inhibition assays (e.g., lanosterol demethylase activity) to confirm target engagement, ruling off-target effects .

Advanced: What computational strategies predict target interactions and guide analogue design?

Answer:

  • Molecular Docking: Simulate binding modes using crystal structures (PDB: 3LD6). Focus on hydrogen bonding with heme cofactors and hydrophobic interactions with active-site residues (e.g., Tyr118, Leu376) .
  • QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and Hammett constants to correlate substituent properties with activity .
  • MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS) to identify analogues with prolonged target residence times .

Advanced: How can researchers troubleshoot low yields during cyclocondensation steps?

Answer:

  • Catalyst Optimization: Increase POCl₃ stoichiometry (1.5–2.0 equivalents) to drive cyclization .
  • Solvent Screening: Replace traditional solvents (toluene) with DMF or DCM to improve solubility of intermediates .
  • Temperature Control: Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate reaction kinetics while minimizing side products .

Basic: What are the key physicochemical properties influencing bioavailability?

Answer:

  • LogP: Aim for 2–4 to balance solubility and membrane permeability. Fluorophenyl groups lower LogP compared to chlorophenyl analogues .
  • pKa: The triazole-thiadiazole core has a pKa ~6.5, enabling pH-dependent solubility in intestinal fluids .
  • Thermal Stability: Assess via DSC; derivatives with melting points >200°C are suitable for solid formulations .

Advanced: What strategies mitigate toxicity risks in preclinical development?

Answer:

  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D9 isoforms using human liver microsomes to predict drug-drug interactions .
  • Ames Test: Evaluate mutagenicity with Salmonella TA98/TA100 strains. Fluorinated derivatives often show lower mutagenic potential than brominated analogues .
  • Cardiotoxicity Assays: Use hERG channel inhibition assays (patch-clamp) to prioritize compounds with IC₅₀ >10 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.